![molecular formula C19H15N3O3 B3001841 N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1808800-58-9](/img/structure/B3001841.png)
N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and an isoquinoline carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the reaction of 2-methoxybenzyl cyanide with isoquinoline-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, solvent recycling and waste minimization strategies are employed to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: Compounds with similar cyano and amide functionalities.
Isoquinoline derivatives: Compounds with an isoquinoline core structure.
Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group.
Uniqueness
N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-1-oxo-2H-isoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-25-17-9-5-4-8-14(17)16(10-20)22-19(24)15-11-21-18(23)13-7-3-2-6-12(13)15/h2-9,11,16H,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVICZXQVUCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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